molecular formula C21H25N5O3S B11323341 N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-ethoxybenzenesulfonamide

N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-ethoxybenzenesulfonamide

Cat. No.: B11323341
M. Wt: 427.5 g/mol
InChI Key: DYVQOCFNSSNXBH-UHFFFAOYSA-N
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Description

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-ETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrimidine core substituted with dimethylamino and methyl groups, linked to a phenyl ring bearing an ethoxybenzene sulfonamide moiety

Preparation Methods

The synthesis of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-ETHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring is often synthesized through nucleophilic substitution reactions, where dimethylamino and methyl groups are introduced to the core structure . . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-ETHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-ETHOXYBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-ETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-ETHOXYBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H25N5O3S

Molecular Weight

427.5 g/mol

IUPAC Name

N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C21H25N5O3S/c1-5-29-18-10-12-19(13-11-18)30(27,28)25-17-8-6-16(7-9-17)24-20-14-21(26(3)4)23-15(2)22-20/h6-14,25H,5H2,1-4H3,(H,22,23,24)

InChI Key

DYVQOCFNSSNXBH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N(C)C

Origin of Product

United States

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